Tetrahydrofuran-2-carboxamide
Overview
Description
Tetrahydrofuran-2-carboxamide is a derivative of tetrahydrofuran-2-carboxylic acid, which is a chiral building block for beta-lactam antibiotics. The carboxylic acid form is known for its strong intermolecular associations, which can be studied using vibrational circular dichroism (VCD) . The amino acid derivatives of tetrahydrofuran-2-carboxylic acid, such as those synthesized from sugar amino acids, are of interest due to their potential applications in medicinal chemistry and drug design .
Synthesis Analysis
The synthesis of tetrahydrofuran-2-carboxamide derivatives involves several steps, starting from chiral precursors. For instance, the enantiospecific synthesis of (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid is reported using a sugar enone derived from galactose as a chiral precursor . The synthesis involves chemical manipulation of functional groups and key intermediates, such as the 6-azido-2-O-tosyl-3,4,6-trideoxy-d-erythro-hexono-1,5-lactone, which upon methanolysis forms the tetrahydrofuran ring . The overall yield of this synthesis sequence is reported to be 35%, with all intermediates and the final product being fully characterized .
Molecular Structure Analysis
The molecular structure of tetrahydrofuran-2-carboxamide and its derivatives is characterized by the presence of the tetrahydrofuran ring. The study of these molecules in solution reveals their preferential conformations. For example, the lactone intermediate and the target molecule in the synthesis of (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid have established conformations in solution . Additionally, the synthesis of a D-allo-5-(azidomethyl)tetrahydrofuran-2-carboxylate as an amino acid precursor is reported, with the carboxylic acid being cis to the azidomethyl substituent and trans to the diol moiety .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of tetrahydrofuran-2-carboxamide derivatives are complex and involve multiple steps. The intermolecular associations of the carboxylic acid form can be studied using VCD, which provides insights into the behavior of these molecules in solution . The oligomerization of the monomer to dimeric, tetrameric, and octameric carbopeptoids is also described, indicating the versatility of these molecules in forming larger structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydrofuran-2-carboxamide derivatives are influenced by their molecular structure and intermolecular associations. The VCD study of tetrahydrofuran-2-carboxylic acid in solution indicates a complex equilibrium between monomers and dimers, with experimental results showing good agreement with simulated spectra when both monomeric and dimeric structures are considered . The NMR studies of the oligomers and deprotected tetramer provide further insights into the solution structures and physical properties of these molecules .
Scientific Research Applications
Synthesis and Chemical Processing
- Tetrahydrofuran-2-carbonitrile, prepared from Tetrahydrofuran-2-carboxamide, has been used to synthesize (S)-1-(Tetrahydrofuran-2-yl) ethanone. This synthesis process involves dehydration, methylation, and purification steps (Chai Hong-we, 2015).
Pharmaceutical and Medicinal Chemistry
- In the context of antimicrobial agents, Tetrahydrofuran-2-carboxamide derivatives have been investigated for their potential as inhibitors of undecaprenyl pyrophosphate synthase (UPPS). These compounds are considered for novel antimicrobial applications (Peukert et al., 2008).
- Enantio-enriched chiral building blocks derived from L-glutamic acid, including (S)-tetrahydrofuran 2-carboxamide, have been synthesized. These building blocks are important in the development of various pharmaceutical compounds (Chen‐Guo Feng et al., 2006).
Catalysis and Chemical Reactions
- Tetrahydrofuran-2-carboxamide has been involved in cross-dehydrogenative coupling reactions, an innovative approach in the preparation of carboxamide, carbamate, and urea derivatives. These compounds are significant in medicinal chemistry and natural product synthesis (Zhe He et al., 2020).
- Research on the oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes to synthesize various heterocyclic derivatives, including tetrahydrofuran, dioxolane, and oxazoline derivatives, has also been conducted. These derivatives have applications in organic chemistry (Bacchi et al., 2005).
Chemical Separation and Purification
- Pervaporation, a method for separating tetrahydrofuran (THF) from water using crosslinked copolymer membranes, has been explored. This process is significant in chemical industries where THF is a common solvent (S. Ray & S. Ray, 2008).
Safety And Hazards
Tetrahydrofuran-2-carboxamide is classified as a hazardous substance. It is highly flammable and can cause serious eye irritation. It may also cause respiratory irritation and is suspected of causing cancer . Personal protective equipment, including dust masks, eyeshields, and gloves, is recommended when handling this substance .
properties
IUPAC Name |
oxolane-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHAENUAJYZNOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393498 | |
Record name | Tetrahydrofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrofuran-2-carboxamide | |
CAS RN |
91470-28-9 | |
Record name | Tetrahydrofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | oxolane-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.